molecular formula C10H13F2NO B13304762 2-{[1-(3,5-Difluorophenyl)ethyl]amino}ethan-1-ol

2-{[1-(3,5-Difluorophenyl)ethyl]amino}ethan-1-ol

Cat. No.: B13304762
M. Wt: 201.21 g/mol
InChI Key: JWNFIFZUBBVMTG-UHFFFAOYSA-N
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Description

2-{[1-(3,5-Difluorophenyl)ethyl]amino}ethan-1-ol is a fluorinated ethanolamine derivative featuring a 3,5-difluorophenyl group attached to an ethylamine backbone and a terminal hydroxyl group. This structure combines aromatic fluorine substitution with amino-alcohol functionality, which may confer unique physicochemical properties, such as enhanced solubility, bioavailability, or receptor-binding affinity compared to non-fluorinated analogs.

Properties

Molecular Formula

C10H13F2NO

Molecular Weight

201.21 g/mol

IUPAC Name

2-[1-(3,5-difluorophenyl)ethylamino]ethanol

InChI

InChI=1S/C10H13F2NO/c1-7(13-2-3-14)8-4-9(11)6-10(12)5-8/h4-7,13-14H,2-3H2,1H3

InChI Key

JWNFIFZUBBVMTG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC(=C1)F)F)NCCO

Origin of Product

United States

Preparation Methods

The synthesis of 2-{[1-(3,5-Difluorophenyl)ethyl]amino}ethan-1-ol typically involves the reaction of 3,5-difluorophenylacetone with ethylenediamine under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

2-{[1-(3,5-Difluorophenyl)ethyl]amino}ethan-1-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

2-{[1-(3,5-Difluorophenyl)ethyl]amino}ethan-1-ol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[1-(3,5-Difluorophenyl)ethyl]amino}ethan-1-ol involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences between 2-{[1-(3,5-Difluorophenyl)ethyl]amino}ethan-1-ol and related compounds:

Compound Name Molecular Formula Aromatic Substituents Functional Groups Notable Features
2-{[1-(3,5-Difluorophenyl)ethyl]amino}ethan-1-ol C10H12F2N2O 3,5-difluorophenyl Aminoethanol, secondary amine Bifunctional (amine + alcohol)
1-(3,5-Difluoro-2-hydroxyphenyl)ethan-1-ol C8H6F2O2 3,5-difluoro-2-hydroxyphenyl Phenolic hydroxyl, ketone Intramolecular hydrogen bonding
1-(3,5-Bis(trifluoromethyl)phenyl)ethanol C10H8F6O 3,5-bis(trifluoromethyl) Primary alcohol High lipophilicity
2-(3,5-Bis(trifluoromethyl)phenyl)ethan-1-ol C10H8F6O 3,5-bis(trifluoromethyl) Primary alcohol Extended alkyl chain
Key Observations:
  • Fluorination vs. Trifluoromethylation : The 3,5-difluorophenyl group in the target compound provides moderate electron-withdrawing effects, whereas trifluoromethyl groups in and are stronger electron-withdrawing and sterically bulky, significantly increasing lipophilicity (logP) .

Physicochemical Properties

Melting Points and Solubility:
  • 2-(3,5-Bis(trifluoromethyl)phenyl)ethan-1-ol (): Melting point 54–56°C, indicative of crystalline packing due to CF3 groups .
  • 1-(3,5-Difluoro-2-hydroxyphenyl)ethan-1-one (): Likely lower solubility in polar solvents compared to the target compound due to the absence of ionizable groups .
NMR Trends:
  • Aromatic Proton Shifts: In , the 3,5-bis(trifluoromethyl)phenyl group deshields aromatic protons (δH 7.71–7.76 ppm), whereas fluorine in the target compound may cause less pronounced deshielding (~δH 6.8–7.2 ppm for similar difluorophenyl systems) .
  • Hydroxyl and Amine Protons : The target compound’s OH and NH groups may exhibit broad singlets (δH 1.4–2.0 ppm) similar to alcohols in .

Biological Activity

The compound 2-{[1-(3,5-Difluorophenyl)ethyl]amino}ethan-1-ol is an organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Basic Information

PropertyDetails
Molecular Formula C10H13F2NO
Molecular Weight 201.21 g/mol
IUPAC Name 2-{[1-(3,5-difluorophenyl)ethyl]amino}ethanol
InChI Key RVRGQSKUDOWDTF-UHFFFAOYSA-N
Canonical SMILES CC(C1=C(C=CC(=C1)F)F)NCCO

Synthesis Methods

The synthesis of 2-{[1-(3,5-Difluorophenyl)ethyl]amino}ethan-1-ol typically involves the following steps:

  • Starting Materials : The reaction begins with the appropriate difluorobenzyl chloride and ethylamine.
  • Reaction Conditions : Common solvents include ethanol or methanol, with palladium on carbon often used as a catalyst for reduction steps.
  • Final Product : The end product is purified through standard organic chemistry techniques such as recrystallization or chromatography.

The biological activity of 2-{[1-(3,5-Difluorophenyl)ethyl]amino}ethan-1-ol is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions may involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways.
  • Receptor Binding : It can potentially bind to neurotransmitter receptors, influencing neurological functions.

Antimicrobial Activity

Research has indicated that derivatives of 2-{[1-(3,5-Difluorophenyl)ethyl]amino}ethan-1-ol exhibit significant antimicrobial properties. For instance, studies have shown that certain analogs demonstrate efficacy against Candida albicans, with minimum effective concentrations (MEC) as low as 0.31 μg/mL .

In Vivo Studies

In vivo studies using murine models have revealed that the compound can significantly enhance survival rates in infected subjects when administered at doses around 50 mg/kg. Such findings suggest a promising therapeutic potential against fungal infections .

Comparative Analysis with Similar Compounds

To understand the unique properties of 2-{[1-(3,5-Difluorophenyl)ethyl]amino}ethan-1-ol, it is beneficial to compare it with structurally similar compounds:

CompoundBiological ActivityMEC (μg/mL)
2-{[1-(3,4-Difluorophenyl)ethyl]amino}ethan-1-olModerate antifungal0.8
2-{[1-(4-Fluorophenyl)ethyl]amino}ethan-1-olLow antifungal activity>100
2-{[1-(3,5-Difluorophenyl)ethyl]amino}ethan-1-olHigh antifungal activity0.31

This table illustrates that the presence of difluoro substitutions significantly enhances the antifungal activity compared to other analogs.

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